N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide

Medicinal Chemistry Analytical Reference Standards Factor Xa Inhibition

Identifying and quantifying non-morpholinophenyl impurities in rivaroxaban production is a persistent QC challenge. This 3-phenyl oxazolidinone sulfonamide reference standard solves that problem with a distinct substitution profile that enables clear chromatographic resolution from the parent drug. - Enables accurate impurity quantification per ICH Q3A guidelines via HPLC/UPLC-MS. - Facilitates focused SAR studies exploring the S4 pocket of Factor Xa by providing a simplified phenyl scaffold. - Ready stock availability minimizes project delays for analytical method validation.

Molecular Formula C11H14N2O4S
Molecular Weight 270.3
CAS No. 954632-47-4
Cat. No. B3012285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide
CAS954632-47-4
Molecular FormulaC11H14N2O4S
Molecular Weight270.3
Structural Identifiers
SMILESCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O4S/c1-18(15,16)12-7-10-8-13(11(14)17-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
InChIKeyRXGUDSZKENGOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide (CAS 954632-47-4): Core Structural Profile for Anticoagulant Research & Impurity Analysis Procurement


N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide (CAS 954632-47-4) is a synthetic small molecule belonging to the phenyl-substituted oxazolidinone sulfonamide class. Its core structure features a 2-oxazolidinone ring substituted at the 3-position with a phenyl group and at the 5-position with a methanesulfonamide moiety, creating a molecular scaffold relevant to both the design of direct Factor Xa (FXa) inhibitors and the study of process-related impurities in anticoagulant drug synthesis [1]. While the oxazolidinone chemotype is foundational to approved anticoagulants like rivaroxaban, the specific 3-phenyl substitution pattern distinguishes this compound from the 3-(4-morpholinophenyl) motif found in the clinical molecule, making it a critical reference standard for differentiating structural analogs during analytical method development .

Why N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide Cannot Be Substituted by Generic Oxazolidinone Analogs: Substitution-Specific Evidence


The strict electronic and steric requirements governing substituted oxazolidinone sulfonamides make them non-interchangeable. The 3-phenyl substituent on the oxazolidinone ring creates a distinct hydrophobic and electronic environment compared to analogs with 3-(p-tolyl), 3-(4-morpholinophenyl), or unsubstituted rings, which directly modulates the sulfonamide's hydrogen-bonding geometry and target binding kinetics [1]. In the context of FXa inhibition, the lipophilic P4 fragment, which the 3-phenyl group represents, is critical for occupying the enzyme's S4 pocket, and even minor modifications at this position are well-documented to cause potency shifts from low nanomolar to micromolar range in related oxazolidinone series [2]. Therefore, generic assumptions about class-level behavior based on other oxazolidinone sulfonamides are invalid without compound-specific validation.

Product-Specific Quantitative Evidence Guide: N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide (CAS 954632-47-4)


Critical Evidence Gap: Insufficient Comparator-Driven Quantitative Data for N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide

A comprehensive search of primary literature, patents, and authoritative databases reveals that no head-to-head quantitative comparison or standalone quantitative activity data (e.g., IC50, Ki, target engagement, ADME parameters) for N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide has been identified from sources not excluded by the analysis rules [1]. While the broader oxazolidinone sulfonamide class exhibits potent Factor Xa inhibition—as demonstrated by the approved drug rivaroxaban (BAY 59-7939) with an IC50 of 0.7 nM and a Ki of 0.4 nM against human FXa—those values were generated for a compound bearing a 3-(4-morpholinophenyl) substituent rather than the 3-phenyl group present in this compound [2]. The absence of compound-specific quantitative data means no valid comparative claim can be made regarding potency, selectivity, or any other differential property.

Medicinal Chemistry Analytical Reference Standards Factor Xa Inhibition

Best-Validated Application Scenarios for N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide (CAS 954632-47-4)


Analytical Reference Standard for Impurity Profiling in Anticoagulant Drug Substance Synthesis

The primary validated application scenario supported by the evidence is the use of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide as a process-related impurity or degradation product reference standard during the quality control (QC) and analytical method validation of rivaroxaban and related oxazolidinone-based Factor Xa inhibitors . In this context, its structural similarity yet distinct 3-phenyl substitution profile enables its use as a system suitability marker for chromatographic methods (HPLC/UPLC-MS), ensuring accurate identification and quantification of non-morpholinophenyl impurities per ICH Q3A guidelines.

Medicinal Chemistry Fragment for Structure-Activity Relationship (SAR) Exploration of Factor Xa Inhibitors

For groups working on next-generation direct oral anticoagulants (DOACs) that aim to reduce renal clearance or modify pharmacokinetic profiles, the 3-phenyl oxazolidinone scaffold is a relevant fragment. While direct potency data for this specific compound is lacking, its core was explored in patent literature for generating FXa inhibitor libraries, and its procurement is justified for focused SAR campaigns aimed at modifying the P4 lipophilic pocket interaction [1]. Researchers should benchmark this compound against the 3-(4-morpholinophenyl) rivaroxaban scaffold to establish whether the simplified phenyl group alters the entropic and enthalpic binding contributions at the S4 subsite.

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